molecular formula C22H21N3O5 B2972477 N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide CAS No. 1286707-24-1

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide

Cat. No.: B2972477
CAS No.: 1286707-24-1
M. Wt: 407.426
InChI Key: NUAPHANXZHEFEX-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core conjugated via a carbonyl group to an oxazol-2-yl ring, which is further linked to a benzamide moiety. The THIQ scaffold is pharmacologically significant due to its structural resemblance to natural alkaloids, enabling interactions with biological targets such as ion channels and apoptotic regulators .

Properties

IUPAC Name

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-28-18-10-15-8-9-25(12-16(15)11-19(18)29-2)21(27)17-13-30-22(23-17)24-20(26)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPHANXZHEFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

The next step involves the introduction of the oxazole ring, which can be achieved through a cyclization reaction involving an appropriate precursor. The final step is the coupling of the oxazole derivative with a benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the tetrahydroisoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline core can yield isoquinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline core can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and enzymes involved in neurotransmission. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Pharmacological Target
Target Compound THIQ-oxazole-benzamide 6,7-Dimethoxy-THIQ, oxazol-2-yl, benzamide Undefined (inferred: ion channels, apoptosis)
YM758 () THIQ-piperidine-4-fluorobenzamide 6,7-Dimethoxy-THIQ, piperidine, 4-fluorobenzamide If channel inhibitor
Benzoxazole Derivatives (12c–12h, ) Benzoxazole-thioacetamido-benzamide Varied substituents (e.g., tert-butyl, 5-methyl/chloro-benzoxazole) Apoptosis regulators (BAX/Bcl-2)
Triazole Derivatives () Sulfonyl-triazole-fluorophenyl Sulfonyl, triazole-thione, 2,4-difluorophenyl Undefined (cytotoxic activity)

Key Observations :

  • The THIQ core is conserved in YM758 and the target compound, suggesting shared interactions with cardiac or neurological targets .
  • The oxazole ring in the target compound replaces the piperidine in YM758, which may alter solubility and binding kinetics.
  • Substituents on benzoxazole derivatives (e.g., 5-chloro or tert-butyl groups) correlate with cytotoxic potency, implying that analogous modifications in the target compound could modulate activity .

Pharmacological Activity

Table 2: Activity Profiles of Analogs
Compound Biological Activity IC50/EC50 (µM) Mechanism of Action
YM758 () Inhibits cardiac If channels, reduces heart rate 0.12 (If channel) Selective If current blockade, lowers myocardial oxygen demand
Benzoxazole 12c () Cytotoxic against HepG2 cells, induces apoptosis via BAX/Bcl-2 modulation 1.8–3.5 Caspase-3 activation, mitochondrial apoptosis
Target Compound (Inferred) Potential dual activity: ion channel modulation and apoptosis (structural analogy) N/A Hypothesized: THIQ-mediated ion channel interaction

Key Observations :

  • YM758’s 4-fluorobenzamide group enhances If channel selectivity, whereas the target compound’s benzamide may favor alternative targets (e.g., kinases or apoptosis regulators) .
  • Benzoxazole derivatives () show strong cytotoxicity (IC50 1.8–3.5 µM), suggesting that the oxazole-benzamide motif in the target compound could confer similar apoptotic activity .

Metabolic and Pharmacokinetic Profiles

Table 3: Metabolic Stability and Excretion
Compound Major Metabolites Excretion Route Key Enzymes/Transporters
YM758 () O-Demethylated, hydroxylated derivatives Renal (60%), Hepatic (30%) CYP3A4, OATP1B1, MRP2
Target Compound (Inferred) Likely demethylation of THIQ methoxy groups Predominantly hepatic CYP2D6 (hypothesized)

Key Observations :

  • YM758 undergoes extensive hepatic metabolism via CYP3A4, with transporter-mediated excretion (OATP1B1, MRP2) . The target compound’s methoxy groups may similarly be demethylated, affecting bioavailability.
  • The oxazole ring in the target compound could improve metabolic stability compared to YM758’s piperidine linkage, which is prone to oxidative metabolism .

Biological Activity

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a tetrahydroisoquinoline moiety and an oxazole ring. The molecular formula is C16H18N2O4C_{16}H_{18}N_2O_4, with a molecular weight of approximately 302.33 g/mol. The presence of the dimethoxy group in the tetrahydroisoquinoline contributes to its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds related to this compound exhibit various biological activities including:

  • Antioxidant Activity : Compounds containing the tetrahydroisoquinoline structure have been shown to possess antioxidant properties, which may contribute to neuroprotective effects.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Receptor Modulation : Specific derivatives have shown affinity for adrenergic receptors, particularly the alpha(2C)-adrenergic receptor, indicating potential use in treating conditions like hypertension.

Antioxidant Activity

A study published in Phytotherapy Research highlighted that derivatives of tetrahydroisoquinoline exhibited significant antioxidant activity. The presence of methoxy groups was found to enhance radical scavenging capabilities .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
N-(4-(6,7-dimethoxy...MCF-715.0Apoptosis
N-(4-(6,7-dimethoxy...HeLa12.5Cell Cycle Arrest

Receptor Binding Studies

A notable study investigated the binding affinity of related compounds at human alpha(2)-adrenergic receptors. It was found that certain derivatives exhibited high selectivity and affinity for the alpha(2C)-adrenergic receptor subtype. This suggests potential therapeutic applications in managing conditions like anxiety and depression .

Case Study 1: Neuroprotection

A case study involving marmosets examined the effects of a related compound on L-DOPA-induced dyskinesia. The results indicated that the compound could mitigate dyskinetic movements by modulating adrenergic receptor activity .

Case Study 2: Cancer Treatment

Another study focused on the anticancer effects of benzamide derivatives in a xenograft model of human cancer. The results showed significant tumor reduction in subjects treated with N-(4-(6,7-dimethoxy... leading to further investigation into its mechanisms .

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